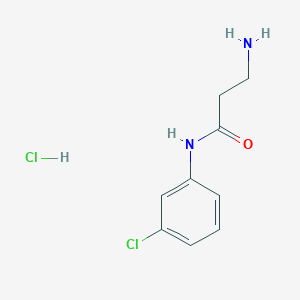

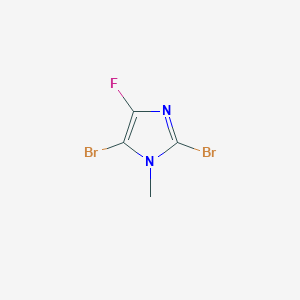

![molecular formula C12H13ClO4S B2966058 Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate CAS No. 337923-05-4](/img/structure/B2966058.png)

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate, commonly referred to as 4-chlorobenzene sulfonate (4-CBS), is an organic compound with a wide range of applications in scientific research. It is a non-toxic and water-soluble compound with a low vapor pressure and a low melting point, making it an ideal chemical for use in a variety of laboratory experiments. 4-CBS has been used in the synthesis of various compounds, and has been studied for its potential applications in medicine, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Biocatalysis

Asymmetric Reduction for Chiral Compounds : Ethyl 4-chloro-3-oxobutanoate (COBE) is used in the asymmetric reduction process to produce ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), a chiral compound. This process involves Escherichia coli cells expressing both carbonyl reductase and glucose dehydrogenase genes. The optical purity of the (S)-CHBE formed was 100% enantiomeric excess (Kizaki et al., 2001).

Trifluoromethyl Heterocycles Synthesis : It serves as a versatile intermediate in the synthesis of various trifluoromethyl heterocycles, demonstrating its utility in creating a diverse range of chemical structures (Honey et al., 2012).

Production of Pharmaceutical Intermediates : Its derivative, Ethyl (S)-4-chloro-3-hydroxybutanoate ester, is a precursor for enantiopure intermediates used in chiral drug production, including statins (Ye et al., 2011).

Crystal and Molecular Structure Analysis : It's used in the synthesis of various compounds whose structures are determined using techniques like X-ray diffraction, which is crucial in understanding molecular interactions and stability (Achutha et al., 2017).

Chemical Reactions and Properties

Friedländer Synthesis : It is utilized in the Friedländer synthesis to produce quinoline derivatives, showing its versatility in organic synthesis (Degtyarenko et al., 2007).

Antioxidant and Antimicrobial Activities : Some derivatives synthesized from Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate have been studied for their antioxidant and antimicrobial activities, indicating potential pharmacological applications (Kumar et al., 2016).

Vinylphosphonium Salt Mediated Synthesis : It undergoes a stereoselective intramolecular Wittig reaction with a vinyltriphenylphosphonium salt to yield highly electron-deficient dienes, highlighting its role in creating complex molecular structures (Yavari & Samzadeh‐Kermani, 1998).

Propiedades

IUPAC Name |

ethyl 4-(4-chlorophenyl)sulfinyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c1-2-17-12(15)7-10(14)8-18(16)11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMGDJFMMBZOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CS(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

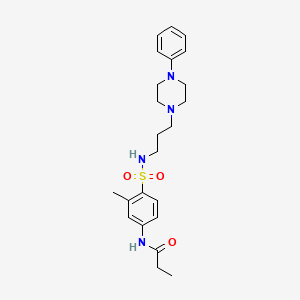

![Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2965981.png)

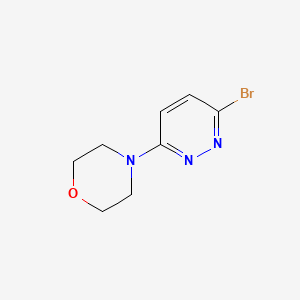

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

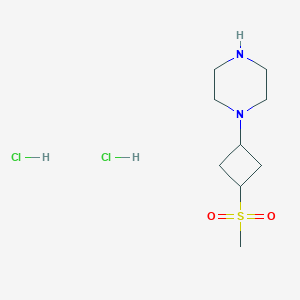

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)